molecular formula C9H10FIO3 B14039542 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene

Cat. No.: B14039542
M. Wt: 312.08 g/mol
InChI Key: GNPCXXKBLAKYRM-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene precursor followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize microreactor systems that allow for precise control of reaction parameters, such as temperature and pressure, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-dimethoxy-4-azido-2-(fluoromethoxy)benzene, while oxidation with potassium permanganate can produce 1,3-dimethoxy-4-iodo-2-(fluoromethoxy)benzoic acid .

Scientific Research Applications

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then undergo further reactions to yield various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-4-iodo-2-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

3-(fluoromethoxy)-1-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3

InChI Key

GNPCXXKBLAKYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)OC)OCF

Origin of Product

United States

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